4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine
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Overview
Description
The compound contains several interesting functional groups, including a methoxyphenyl group, a thiadiazolyl group, and a pyridopyrimidinyl group. These groups are common in many biologically active compounds and could potentially confer a variety of properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a large degree of conjugation and potentially aromaticity, given the presence of the pyridopyrimidinyl and thiadiazolyl groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions. These can include redox reactions, substitution reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the methoxy group could potentially increase its solubility in certain solvents .Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given the lack of specific target information, it’s difficult to predict which pathways might be affected .
Pharmacokinetics
Its lipophilicity suggests it may diffuse easily into cells
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific details about how these factors influence the action of this compound are currently unknown .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenyl)-5-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c1-14-24-18-13-23-10-7-16(18)20(25-14)28-11-8-15(9-12-28)21-26-27-22(30-21)17-5-3-4-6-19(17)29-2/h3-7,10,13,15H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQXOGAUJLQPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)C4=NN=C(S4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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